Cas no 144889-51-0 (L-Cysteine,N-acetyl-S-[1-(hydroxymethyl)-2-propen-1-yl]-)
144889-51-0 structure
Product Name:L-Cysteine,N-acetyl-S-[1-(hydroxymethyl)-2-propen-1-yl]-
N.o CAS:144889-51-0
MF:C9H15NO4S
MW:233.28470158577
CID:158521
PubChem ID:3081303
Update Time:2025-04-19
L-Cysteine,N-acetyl-S-[1-(hydroxymethyl)-2-propen-1-yl]- Propriedades químicas e físicas
Nomes e Identificadores
-
- L-Cysteine,N-acetyl-S-[1-(hydroxymethyl)-2-propen-1-yl]-
- (2R)-2-acetamido-3-(1-hydroxybut-3-en-2-ylsulfanyl)propanoic acid
- 1-hydroxy-2-(N-acetylcysteinyl)-3-butene
- N-acetyl-S-[1-(hydroxymethyl)prop-2-en-1-yl]-L-cysteine
- DTXSID70932440
- CHEBI:165875
- n-acetyl-s-(1-hydroxymethyl-2-propenyl)-l-cysteine
- S-(1-Hydroxybut-3-en-2-yl)-N-(1-hydroxyethylidene)cysteine
- N-Acetyl-S-(1-(hydroxymethyl)-2-propenyl)-L-cysteine
- L-Cysteine, N-acetyl-S-(1-(hydroxymethyl)-2-propenyl)-
- 1-Hydroxy-2-(N-acetylcysteinyl-S-)-3-butene
- N-Acetyl-S-(1-hydroxymethyl-2-propenyl)-cysteine
- 1-Hacb
- 2-(N-acetyl-l-cysteine-S-yl)-1-hydroxybut-3-ene
- (2R)-2-acetamido-3-(1-hydroxybut-3-en-2-ylsulanyl)propanoic acid
- (2R)-2-acetamido-3-[1-(hydroxymethyl)allylsulfanyl]propanoic acid
- 144889-51-0
-
- Inchi: 1S/C9H15NO4S/c1-3-7(4-11)15-5-8(9(13)14)10-6(2)12/h3,7-8,11H,1,4-5H2,2H3,(H,10,12)(H,13,14)/t7?,8-/m0/s1
- Chave InChI: CVFXMLXLNNEEJM-MQWKRIRWSA-N
- SMILES: S(C(C=C)CO)C[C@@H](C(=O)O)NC(C)=O
Propriedades Computadas
- Massa Exacta: 233.07225
- Massa monoisotópica: 233.072
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 3
- Contagem de aceitadores de ligações de hidrogénio: 5
- Contagem de Átomos Pesados: 15
- Contagem de Ligações Rotativas: 7
- Complexidade: 244
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 1
- Contagem de Estereocentros Átomos Indefinidos: 1
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: -0.2
- Superfície polar topológica: 112Ų
Propriedades Experimentais
- Densidade: 1.261
- Ponto de ebulição: 537.9°Cat760mmHg
- Ponto de Flash: 279.1°C
- Índice de Refracção: 1.54
- PSA: 86.63
L-Cysteine,N-acetyl-S-[1-(hydroxymethyl)-2-propen-1-yl]- Literatura Relacionada
-
Jadwiga Frelek,Marcin Górecki,Marta Łaszcz,Agata Suszczyńska,Elemér Vass,Wojciech J. Szczepek Chem. Commun., 2012,48, 5295-5297
-
Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
-
Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
-
4. Estimation of hydrogen sulfide from crude petroleum: a unique invention using a simple chemosensor†Shampa Kundu,Prithidipa Sahoo New J. Chem., 2019,43, 12369-12374
-
J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
144889-51-0 (L-Cysteine,N-acetyl-S-[1-(hydroxymethyl)-2-propen-1-yl]-) Produtos relacionados
- 23127-41-5(N-Acetyl-S-allyl-L-cysteine)
- 1331907-55-1(N-(Acetyl-d3)-S-allyl-L-cysteine)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
Fornecedores recomendados
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro Ouro
CN Fornecedor
Reagente
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro Ouro
CN Fornecedor
Reagente
Shanghai Joy Biotech Ltd
Membro Ouro
CN Fornecedor
A granel
PRIBOLAB PTE.LTD
Membro Ouro
CN Fornecedor
Reagente
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro Ouro
CN Fornecedor
A granel